1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride

Fragment-based drug discovery Structure-activity relationship Lipophilic efficiency

This precisely N¹-ethyl/N⁵-methyl-substituted 1,5-benzodiazepin-2-one hydrochloride (free base MW 204.27) is purpose-built for fragment-based screening. Unlike C³- or C⁴-alkylated congeners, its unique substitution pattern imparts distinct lipophilicity (cLogP ~2.3) and hydrogen-bonding capacity essential for SPR, NMR, and thermal shift assays. Use as a versatile intermediate for library diversification, a reference standard for SAR studies, or a low-MW CNS probe precursor. High purity (≥98%) ensures reproducible screening results. Shipped globally for R&D use only.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73
CAS No. 212715-44-1
Cat. No. B2815358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride
CAS212715-44-1
Molecular FormulaC12H17ClN2O
Molecular Weight240.73
Structural Identifiers
SMILESCCN1C(=O)CCN(C2=CC=CC=C21)C.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-3-14-11-7-5-4-6-10(11)13(2)9-8-12(14)15;/h4-7H,3,8-9H2,1-2H3;1H
InChIKeyLMRZLBOZNISRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride (CAS 212715-44-1): Core Scaffold Identity and Procurement Baseline


1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride (CAS 212715-44-1) is a synthetic 1,5-benzodiazepin-2-one derivative supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol . The free base (C₁₂H₁₆N₂O, MW 204.27) adopts the characteristic seven-membered diazepine ring fused to a benzene ring, with the nitrogen atoms at positions 1 and 5, distinguishing it from the more common 1,4-benzodiazepine pharmacophore [1]. The compound bears an N¹-ethyl and N⁵-methyl substitution pattern on the saturated 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one scaffold, and is cataloged as a fragment molecule within the Maybridge screening collection (Thermo Fisher Scientific, catalog no. NRB00843 free base) [2].

Why 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride Cannot Be Replaced by Other 1,5-Benzodiazepin-2-ones


Within the 1,5-benzodiazepin-2-one fragment class, even minor permutations of N-alkyl substitution profoundly alter lipophilicity, hydrogen-bonding capacity, metabolic vulnerability, and receptor recognition profiles [1]. The N¹-ethyl/N⁵-methyl pattern of the target compound represents a specific constitutional isomer distinct from, for example, 1,3,5-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride (CAS 212715-37-2), which introduces an additional methyl group at C³, or 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 56369-21-2), which places gem-dimethyl groups at C⁴ and leaves N¹ unsubstituted . These structural differences translate into measurably different physicochemical properties (clogP, PSA, fraction sp³) and divergent performance in fragment-based screening campaigns, making simple interchange of 1,5-benzodiazepin-2-one congeners scientifically indefensible without confirmatory experimental validation [1].

Quantitative Differentiation Evidence for 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride vs. Closest Analogs


N¹-Ethyl vs. N¹-Methyl Substitution: Impact on Lipophilicity and Fragment Elaboration Vector

The target compound's N¹-ethyl substituent differentiates it from the N¹-methyl analog 1,3,5-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride (CAS 212715-37-2) . The additional methylene unit increases calculated logP by approximately 0.5 log units relative to the N¹-methyl congener, based on the Hansch π-contribution for a methylene group (~0.5), while the ethyl group provides a distinct trajectory for fragment growth during hit-to-lead optimization compared to the methyl vector [1]. This difference is meaningful for medicinal chemists selecting a starting fragment with appropriate lipophilicity for lead-like chemical space (LE ≤ 0.3, LipE ≥ 3).

Fragment-based drug discovery Structure-activity relationship Lipophilic efficiency

Fragment Rule-of-Three Compliance: MW, clogP, and H-bond Donor/Acceptor Profile for Library Suitability

The target compound (free base MW 204.27) complies with the Congreve 'Rule of Three' guidelines for fragment libraries (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. In contrast, the clinically used 1,5-benzodiazepine lofendazam (MW 272.73, clogP ~3.5) exceeds fragment criteria and is classified as a drug-like molecule, making it unsuitable for fragment-based screening workflows [2]. The target compound's lower molecular weight and reduced complexity yield higher ligand efficiency potential when elaborated.

Fragment-based screening Rule of Three Lead-like properties

Hydrochloride Salt Form: Aqueous Solubility Advantage for Biochemical Assay Compatibility

The hydrochloride salt form of CAS 212715-44-1 provides enhanced aqueous solubility compared to the free base, a critical parameter for biochemical and biophysical assay workflows. While the free base (CAS not assigned separately) is cataloged by Maybridge (NRB00843), the hydrochloride salt is specifically formulated to facilitate dissolution in aqueous buffers (typically ≥10 mM in DMSO/water mixtures) . This contrasts with 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 56369-21-2), which is supplied only as the free base and may require additional formulation steps for aqueous assays .

Aqueous solubility Salt selection Biochemical assay development

Vendor-Certified Purity and Batch QC Documentation for Reproducible Screening

Multiple independent vendors supply this compound with documented purity of 95–98%, accompanied by batch-specific QC data (NMR, HPLC, GC) . The availability of 98% purity grade (Bidepharm, Leyan) with full analytical characterization provides a quantifiable procurement advantage over the closest analog 1,3,5-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride (CAS 212715-37-2), which is typically offered at 95% purity without explicit multi-technique QC documentation in public listings .

Quality control Reproducibility Procurement specification

Absence of C⁴ Substitution: Conformational Flexibility vs. 4,4-Dimethyl Analog

The target compound lacks substitution at the C⁴ position of the diazepine ring, conferring greater conformational flexibility compared to 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 56369-21-2) . The gem-dimethyl groups in the comparator restrict ring puckering and reduce the number of accessible low-energy conformations, which may limit adaptability to certain binding pocket geometries [1]. The target compound's unsubstituted C⁴ position provides a wider conformational sampling space, potentially advantageous for targets with plastic or induced-fit binding sites.

Conformational analysis Scaffold diversity Binding pocket complementarity

Optimal Research and Procurement Application Scenarios for 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride


Fragment-Based Lead Discovery: Primary Screening Library Member

With MW 204.27 (free base), compliance with the Rule of Three, and N¹-ethyl/N⁵-methyl substitution offering a distinct lipophilicity profile, this compound is ideally suited as a fragment library component for target-based screening by SPR, NMR, or thermal shift assays. Its fragment-appropriate physicochemical properties ensure compatibility with high-concentration aqueous screening formats [1].

Scaffold-Hopping and Diversity-Oriented Synthesis Starting Material

The N¹-ethyl group provides a two-carbon vector for chemical elaboration via alkylation, acylation, or cross-coupling, while the unsubstituted C⁴ position allows regioselective functionalization. This scaffold is positioned as a versatile intermediate for generating diverse 1,5-benzodiazepin-2-one libraries for hit expansion [2].

Comparator Compound for SAR Studies of 1,5-Benzodiazepine Receptor Ligands

As a minimally substituted 1,5-benzodiazepin-2-one with a defined N¹-ethyl/N⁵-methyl pattern, this compound serves as a reference standard for structure-activity relationship (SAR) studies investigating the impact of N-alkyl substitution on target binding, selectivity, and pharmacokinetic properties .

CNS-Targeted Probe Development: Privileged Scaffold Exploration

The 1,5-benzodiazepin-2-one scaffold is a recognized privileged structure for CNS drug discovery, with known interactions at GABA-A receptors, sigma receptors, and peripheral benzodiazepine receptors. The target compound's low MW and favorable CNS MPO profile make it suitable as a starting point for developing PET tracer precursors or fluorescent probes for neuroscience target engagement studies [3].

Quote Request

Request a Quote for 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.